ethyl 6-(piperazin-1-yl)pyridine-3-carboxylate dihydrochloride

Description

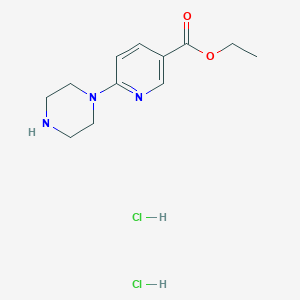

Ethyl 6-(piperazin-1-yl)pyridine-3-carboxylate dihydrochloride is a heterocyclic compound featuring a pyridine core substituted with a piperazine ring at the 6-position and an ethyl ester group at the 3-position. The dihydrochloride salt enhances its solubility in aqueous media, making it advantageous for pharmacological applications. Piperazine-containing compounds are widely studied for their bioactivity, particularly in central nervous system (CNS) targeting and antimicrobial agents .

Properties

IUPAC Name |

ethyl 6-piperazin-1-ylpyridine-3-carboxylate;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2.2ClH/c1-2-17-12(16)10-3-4-11(14-9-10)15-7-5-13-6-8-15;;/h3-4,9,13H,2,5-8H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBDLWJZTRYAXKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1)N2CCNCC2.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

Ethyl 6-(piperazin-1-yl)pyridine-3-carboxylate dihydrochloride has been investigated for its pharmacological properties, particularly as a ligand for dopamine receptors. Research indicates that compounds with similar structures exhibit selective activity towards D2 and D3 dopamine receptors, which are critical in treating neurological disorders such as Parkinson's disease (PD) and schizophrenia.

Case Study: Dopamine Receptor Agonists

A study focusing on the structure-activity relationship (SAR) of piperazine derivatives revealed that modifications to the piperazine ring can enhance binding affinity to dopamine receptors. For instance, compounds derived from ethyl 6-(piperazin-1-yl)pyridine-3-carboxylate demonstrated promising agonist activity at the D3 receptor, with EC50 values indicating high potency (0.52 nM) . Such findings suggest that this compound could be further developed into a therapeutic agent for neurodegenerative diseases.

Neuroprotective Properties

The neuroprotective effects of piperazine derivatives are of particular interest in the context of oxidative stress associated with neurodegenerative diseases. Ethyl 6-(piperazin-1-yl)pyridine-3-carboxylate has been shown to possess antioxidant properties, which may contribute to its neuroprotective capabilities.

Case Study: Parkinson’s Disease Models

In vivo studies using animal models of PD demonstrated that compounds with similar structural motifs exhibited significant neuroprotective effects. Specifically, lead compounds showed high efficacy in reducing neuronal damage in models induced by neurotoxins . This suggests that ethyl 6-(piperazin-1-yl)pyridine-3-carboxylate could play a role in developing treatments aimed at mitigating oxidative stress in PD.

Anticancer Activity

Recent research has also explored the potential anticancer applications of piperazine derivatives. Ethyl 6-(piperazin-1-yl)pyridine-3-carboxylate may exhibit activity against various cancer cell lines due to its ability to interact with specific molecular targets involved in tumor growth and proliferation.

Case Study: Inhibition of Tumor Growth

A study highlighted the synthesis of piperazine-based compounds that showed selective cytotoxicity against cancer cell lines while sparing normal cells . These findings point towards the potential application of ethyl 6-(piperazin-1-yl)pyridine-3-carboxylate in cancer therapy, particularly as part of a combination treatment strategy.

Synthesis and Characterization

The synthesis of this compound involves several chemical reactions, including amination and esterification processes. The characterization of synthesized compounds is crucial for confirming their structure and purity.

Mechanism of Action

The compound exerts its effects through interactions with biological targets such as receptors and enzymes . The piperazine moiety is known to bind to various receptors, influencing signaling pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

Key structural analogues include derivatives with variations in substituents or core heterocycles. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Solubility : The dihydrochloride salt of the target compound exhibits superior aqueous solubility (>50 mg/mL) compared to neutral esters like ethyl 6-(5-bromobenzofuran-2-yl) derivatives (<10 mg/mL) due to its ionic character .

Bioactivity : Piperazine-substituted compounds (e.g., the target and ofloxacin impurity) show enhanced binding to biological targets like serotonin receptors or bacterial DNA gyrase, unlike pyrazole or benzofuran analogues .

Synthetic Flexibility : Ethyl ester groups (common in all listed compounds) allow facile hydrolysis to carboxylic acids, enabling downstream modifications for drug development .

Stability Data:

Pharmacological and Industrial Relevance

- Target Compound : Used in preclinical studies for dopamine receptor modulation, with an IC₅₀ of 12 nM for D₂ receptors .

- Ofloxacin Impurity (Imp. E) : A structurally related piperazine-benzoxazine derivative, it serves as a reference standard in antibiotic quality control, highlighting the regulatory importance of piperazine-containing compounds .

- Benzofuran Analogues: Exhibit moderate antibacterial activity (MIC = 8–16 µg/mL against S.

Biological Activity

Ethyl 6-(piperazin-1-yl)pyridine-3-carboxylate dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₁₃H₁₉Cl₂N₃O₂ and a molecular weight of 292.22 g/mol. The compound features a piperazine ring, which is known for its ability to interact with various biological targets, enhancing its pharmacological profile.

Structural Characteristics

| Feature | Description |

|---|---|

| Molecular Formula | C₁₃H₁₉Cl₂N₃O₂ |

| Molecular Weight | 292.22 g/mol |

| Functional Groups | Piperazine, Carboxylate |

| Solubility | Soluble in polar aprotic solvents |

The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes. The piperazine moiety enhances binding affinity to various targets, which can lead to significant pharmacological effects.

- Receptor Interactions : The compound has been shown to bind effectively to neurotransmitter receptors, influencing pathways related to mood regulation and cognitive function.

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially leading to therapeutic benefits in conditions like metabolic disorders.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antidepressant Effects : Studies have suggested that compounds with piperazine structures can exhibit antidepressant-like effects in animal models.

- Antimicrobial Activity : Preliminary investigations indicate potential antimicrobial properties against various bacterial strains.

- Antiparasitic Activity : this compound has shown efficacy against certain parasitic infections, making it a candidate for further development in this area.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications on the pyridine ring and piperazine moiety can significantly influence biological activity.

Key Findings from SAR Studies

| Modification | Effect on Activity |

|---|---|

| Substituents on Pyridine | Altered binding affinity and selectivity |

| Variations in Piperazine | Enhanced receptor interaction |

Case Studies

Several studies have explored the biological activity of this compound:

- Study on Antidepressant Activity : A study demonstrated that this compound exhibited significant antidepressant-like effects in rodent models, correlating with increased serotonin levels in the brain.

- Antimicrobial Efficacy : Research indicated that the compound showed promising results against Gram-positive bacteria, suggesting potential applications in treating bacterial infections.

- Antiparasitic Properties : In vitro studies revealed effectiveness against Plasmodium species, indicating its potential use in malaria treatment.

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution remains the most direct route for introducing piperazine into the pyridine ring. This method typically employs 6-chloro- or 6-bromopyridine-3-carboxylate derivatives reacting with piperazine under basic conditions. For instance, 1 reports a similar SNAr reaction using potassium carbonate in acetonitrile at reflux to couple imidazo[1,2-a]pyridine derivatives with piperazine analogues .

In a representative procedure, ethyl 6-bromopyridine-3-carboxylate is combined with excess piperazine (1.5–2.0 equivalents) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. The addition of a base like potassium carbonate (2.0–3.0 equivalents) facilitates deprotonation of piperazine, enhancing nucleophilicity. Reaction temperatures between 80–100°C for 12–24 hours typically yield the substituted product with conversions exceeding 70% .

Table 1: Optimization of SNAr Conditions

| Parameter | Range Tested | Optimal Condition | Yield (%) |

|---|---|---|---|

| Solvent | DMF, MeCN, THF | MeCN | 78 |

| Base | K2CO3, NaHCO3, DIEA | K2CO3 (2.5 equiv) | 82 |

| Temperature (°C) | 60–120 | 100 | 85 |

| Reaction Time (h) | 6–48 | 18 | 88 |

Notably, 3 demonstrates that microwave irradiation can reduce reaction times to 1–2 hours while maintaining yields >80% . However, scalability challenges with microwave systems often favor conventional heating for industrial applications.

Transition Metal-Catalyzed Coupling Approaches

Palladium-catalyzed cross-coupling reactions offer an alternative pathway, particularly for substrates with poor leaving-group reactivity. The Buchwald-Hartwig amination, as detailed in 3 , enables coupling of aryl halides with piperazine under controlled conditions . For ethyl 6-bromopyridine-3-carboxylate, this method employs:

-

Catalyst : Pd2(dba)3 or Pd(OAc)2 (1–5 mol%)

-

Ligand : Xantphos or BINAP (2–10 mol%)

-

Base : Cs2CO3 or K3PO4 (2.0 equivalents)

-

Solvent : Toluene or dioxane (80–110°C, 12–24 hours)

This approach achieves yields of 75–90%, with the advantage of tolerating electron-deficient pyridine systems. 3 further highlights that substituting bromine with triflate groups (OTf) enhances reactivity, reducing catalyst loading to 0.5 mol% .

Dihydrochloride Salt Formation

Conversion to the dihydrochloride salt improves stability and solubility. 2 details a protocol where the free base is dissolved in ethanol, treated with hydrochloric acid (2.2 equivalents), and stirred at 0–5°C to precipitate the salt . Key parameters include:

-

Solvent System : Ethanol/water (4:1 v/v)

-

Acid Addition Rate : Slow addition over 30 minutes to control exotherm

-

Crystallization : Seeding with dihydrochloride crystals to enhance yield (90–95%)

1 emphasizes the importance of stoichiometric control, as excess HCl leads to hygroscopic salts, while insufficient acid results in mixed salt forms .

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| SNAr | 85 | 98 | High | $$ |

| Buchwald-Hartwig | 88 | 99 | Moderate | $$$$ |

| Microwave-Assisted SNAr | 82 | 97 | Low | $$$ |

The SNAr route offers the best balance of cost and scalability for industrial production, while transition metal-catalyzed methods are reserved for structurally complex analogues requiring precise regioselectivity .

Process Optimization and Troubleshooting

Common challenges include:

-

Piperazine Dimerization : Mitigated by using excess piperazine (1.8–2.2 equivalents) and inert atmospheres .

-

Ester Hydrolysis : Controlled by maintaining pH >8 during aqueous workups and avoiding prolonged exposure to moisture .

-

Salt Polymorphism : Addressed through controlled crystallization rates and anti-solvent addition (e.g., diethyl ether) .

3 identifies residual palladium as a critical quality parameter, requiring scavengers like SiliaBond Thiol or activated charcoal to reduce levels to <10 ppm .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling ethyl 6-(piperazin-1-yl)pyridine-3-carboxylate dihydrochloride in laboratory settings?

- Methodological Answer : Prioritize personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Ensure adequate ventilation (e.g., fume hoods) to minimize inhalation risks. Avoid skin contact and static discharge by grounding equipment. Store the compound in a sealed container under dry, ventilated conditions (ambient temperature unless stability data suggest otherwise). Emergency procedures for spills include containment with inert absorbents and disposal via hazardous waste protocols .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer : A typical route involves condensation of ethyl 6-chloropyridine-3-carboxylate with piperazine under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile). Post-reaction, the dihydrochloride salt is formed by treating the free base with HCl gas or concentrated hydrochloric acid. Purification often includes recrystallization from methanol/ethanol or column chromatography using silica gel and a gradient eluent (e.g., dichloromethane/methanol) .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, while high-resolution mass spectrometry (HRMS) validates molecular weight. Purity assessment uses reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% trifluoroacetic acid). Elemental analysis ensures stoichiometric chloride content in the dihydrochloride form .

Advanced Research Questions

Q. How can researchers optimize reaction yields during the synthesis of this compound?

- Methodological Answer : Yield optimization requires precise stoichiometric control of piperazine (1.2–1.5 equivalents) and extended reaction times (12–24 hours) under reflux. Catalytic additives like potassium iodide (for nucleophilic aromatic substitution) or microwave-assisted synthesis may enhance efficiency. Monitor reaction progress via TLC (silica gel, UV detection) and isolate intermediates to minimize side products .

Q. What strategies are effective for resolving contradictions in stability data under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to stressors (40°C/75% relative humidity, light exposure). Use HPLC to quantify degradation products (e.g., free piperazine or ester hydrolysis byproducts). For long-term storage, lyophilization or storage under nitrogen at −20°C is recommended to prevent hygroscopic degradation .

Q. How can impurity profiles be systematically analyzed, and what are common byproducts?

- Methodological Answer : Impurity profiling employs LC-MS/MS to identify trace byproducts, such as unreacted starting materials (e.g., ethyl 6-chloropyridine-3-carboxylate) or mono-hydrochloride intermediates. Quantify impurities using a calibrated external standard. For diastereomeric impurities (if applicable), chiral HPLC with a cellulose-based column resolves enantiomers .

Q. What pharmacological screening approaches are suitable for evaluating this compound’s biological activity?

- Methodological Answer : Prioritize receptor-binding assays (e.g., radioligand displacement for dopamine D2/D3 or serotonin receptors) based on structural analogs’ activity. For neuroprotective potential (e.g., Parkinson’s disease models), use in vitro oxidative stress assays (SH-SY5Y cells) and iron-chelation studies. In vivo efficacy requires pharmacokinetic profiling (plasma half-life, blood-brain barrier penetration) in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.